

Structure and nomenclature of 1-(2-fluoro-4-methoxyphenyl)ethanone.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2'-Fluoro-4'-methoxyacetophenone

Cat. No.: B1349110

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Abstract

This technical guide provides a comprehensive overview of 1-(2-fluoro-4-methoxyphenyl)ethanone (CAS No. 74457-86-6), a key fluorinated building block in modern organic and medicinal chemistry. We will dissect its nomenclature and structural features, offering detailed analysis of its spectroscopic characteristics. The guide delves into the mechanistic principles of its synthesis via Friedel-Crafts acylation, with a focus on the directing effects of its substituents that govern regioselectivity. A validated experimental protocol for its preparation and characterization is provided. Finally, we explore the compound's reactivity and its significance as a versatile intermediate in the development of pharmaceuticals and other high-value chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important synthetic intermediate.

Introduction

In the landscape of pharmaceutical and materials science research, functionalized aromatic ketones are indispensable structural motifs. 1-(2-Fluoro-4-methoxyphenyl)ethanone, also known as **2'-Fluoro-4'-methoxyacetophenone**, has emerged as a particularly valuable intermediate.^{[1][2]} Its unique substitution pattern—an activating methoxy group, a deactivating yet directing fluoro group, and a reactive acetyl moiety—provides a versatile platform for constructing complex molecular architectures.^{[1][2]} The incorporation of fluorine is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding

affinity. This guide offers an in-depth examination of the fundamental chemistry of this compound, providing the technical insights necessary for its effective utilization in research and development.

Nomenclature and Molecular Structure

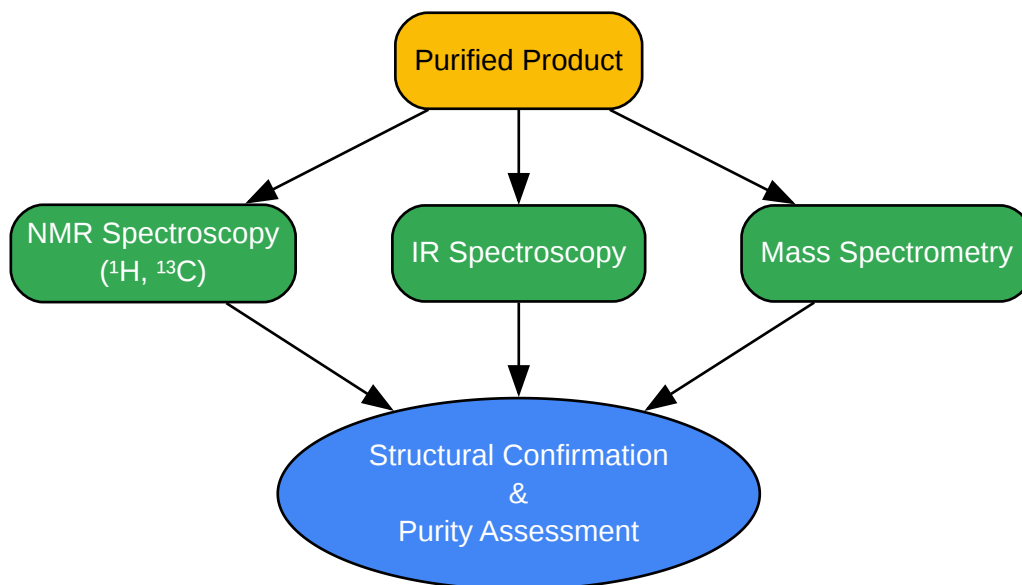
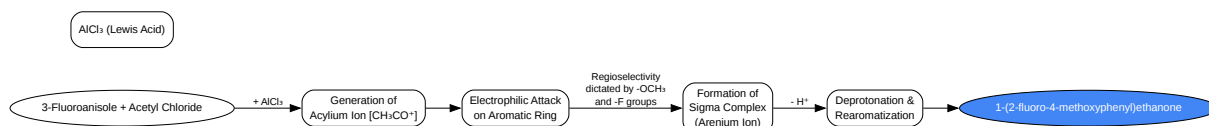
A precise understanding of a compound begins with its nomenclature and structure. The systematic and common names are used interchangeably in literature and commercial sources.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	1-(2-fluoro-4-methoxyphenyl)ethanone [3]
Common Names	2'-Fluoro-4'-methoxyacetophenone, 2-Fluoro-4-methoxyacetophenone [1]
CAS Number	74457-86-6 [4]
Molecular Formula	C ₉ H ₉ FO ₂ [3] [4]
Molecular Weight	168.16 g/mol [4]
SMILES	<chem>CC(=O)C1=C(C=C(C=C1)OC)F</chem> [3]

| InChI | InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3[\[3\]](#) |

The molecule consists of an acetophenone core where the phenyl ring is substituted at the 2-position with a fluorine atom and at the 4-position with a methoxy group. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (fluoro, acetyl) groups dictates the molecule's electronic properties and reactivity.



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- To cite this document: BenchChem. [Structure and nomenclature of 1-(2-fluoro-4-methoxyphenyl)ethanone.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349110#structure-and-nomenclature-of-1-2-fluoro-4-methoxyphenyl-ethanone]

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